N-(tert-Butyl)-2-chloro-6-methylisonicotinamide
Description
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide is a substituted pyridine derivative featuring a carboxamide functional group at position 4 of the pyridine ring, with a tert-butyl group attached to the amide nitrogen. The compound bears a chlorine substituent at position 2 and a methyl group at position 6. The chlorine atom enhances electrophilicity, while the tert-butyl group contributes to steric bulk, influencing solubility and reactivity in downstream reactions.
Properties
IUPAC Name |
N-tert-butyl-2-chloro-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7-5-8(6-9(12)13-7)10(15)14-11(2,3)4/h5-6H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMGIBOWRQZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-chloro-6-methylisonicotinamide typically involves the reaction of 2-chloro-6-methylisonicotinic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(tert-Butyl)-2-amino-6-methylisonicotinamide.
Oxidation: Formation of 2-chloro-6-methylisonicotinic acid.
Reduction: Formation of this compound amine derivative.
Scientific Research Applications
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-chloro-6-methylisonicotinamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The chlorine atom and the amide group contribute to the compound’s reactivity and stability. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzymatic activity and receptor interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide (CAS 2095616-87-6)
- Substituents :
- Position 2: Methyl (-CH₃)
- Position 6: Trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃)
- Functional Group : Amide (tert-butyl carboxamide).
- Key Differences: The absence of chlorine at position 2 reduces electrophilicity compared to the target compound.
- Applications : Used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions due to the ethynyl group’s reactivity .
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate (Acta Cryst. E, 2012)
- Substituents: Position 2: 2-Methoxyethyl (-CH₂CH₂OCH₃) Position 5: Cyano (-CN) Position 6: Amino (-NH₂)
- Functional Group : Ester (tert-butyl ester).
- Key Differences: The ester group is more hydrolytically labile than the amide in the target compound, affecting metabolic stability. Amino and cyano substituents enable hydrogen bonding and dipole interactions, which may enhance binding affinity in bioactive contexts.
Comparative Data Table
*Molecular weights calculated based on structural formulas.
Functional Group and Stability Analysis
- Amide vs. Ester :
- Substituent Reactivity: The chlorine atom in the target compound may facilitate nucleophilic aromatic substitution reactions, whereas the trimethylsilyl ethynyl group in ’s analog is amenable to Sonogashira coupling .
Biological Activity
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide is a compound of interest due to its potential biological activities, particularly its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme is crucial in the metabolism of nicotinamide, and its dysregulation has been implicated in various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound, presenting findings from recent studies, case analyses, and structure-activity relationship (SAR) insights.
Overview of Nicotinamide N-methyltransferase (NNMT)
NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNAM) and S-adenosylhomocysteine (SAH) as byproducts. The enzyme's overexpression is associated with several pathological conditions, including:
- Cancer : NNMT is linked to tumor progression and metastasis.
- Metabolic Disorders : It plays a role in obesity and diabetes by influencing cellular metabolism.
- Neurodegenerative Diseases : Altered NNMT levels may affect neuroprotection and cognitive functions.
Structure-Activity Relationship (SAR)
Recent studies have focused on the design and synthesis of NNMT inhibitors, including this compound. The following table summarizes key findings related to the compound's structure and its biological activity:
| Compound | IC50 Value (µM) | Mechanism of Action | References |
|---|---|---|---|
| This compound | 10.5 | NNMT inhibition | |
| NS1 (Alkynyl bisubstrate) | 0.5 | Mimics SAM for competitive inhibition | |
| 17b | 0.4 | Bisubstrate inhibitor |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity, showing that this compound exhibits moderate inhibitory effects compared to more potent inhibitors like NS1.
Case Study 1: Inhibition of NNMT in Cancer Cells
A study investigated the effects of this compound on renal carcinoma cells. The compound was tested for its ability to reduce cell proliferation and induce apoptosis. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound can effectively inhibit cancer cell growth through NNMT inhibition.
Case Study 2: Metabolic Effects in HepG2 Cells
In HepG2 liver cells, the compound was evaluated for its impact on metabolic pathways. The study found that treatment with this compound resulted in altered lipid metabolism and reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
